5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one is a heterocyclic compound characterized by its unique pyridoindole structure. This compound is known for its potential biological activities and is classified within the broader category of indole derivatives. The molecular formula of this compound is with a CAS number of 198141-12-7. Its structure features a fused pyridine and indole ring system, which contributes to its chemical properties and biological significance.
The compound is commercially available from various chemical suppliers, including Thermo Scientific Chemicals, which markets it under catalog number H35275.MD. It is classified as a pyridoindole and falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure.
The synthesis of 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one can be achieved through several methods:
The reactions typically utilize solvents such as ethanol or acetic acid under controlled temperatures to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of the final product, which is generally required to be ≥97.5% for commercial applications .
The molecular structure of 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one consists of:
The InChI Key for this compound is FATNUJIDKOPJRF-UHFFFAOYSA-N, and its SMILES representation is O=C1CCCC2=C1C1=NC=CC=C1N2 .
5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one can undergo various chemical reactions typical for indole derivatives:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity while minimizing side products.
The mechanism of action for 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one largely pertains to its biological activities. Research indicates that it may act as an inhibitor of tubulin polymerization, impacting cell division and growth in cancer cells .
5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one has notable applications in scientific research:
Pyridoindole derivatives represent a structurally distinctive class of nitrogen-containing heterocyclic compounds that have evolved from fundamental heterocyclic pharmacophores into privileged scaffolds for drug design. The core structure of 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one integrates elements of both indole and pyridinone systems, positioning it within the broader family of β-carboline alkaloids and pyrido-fused indoles that have demonstrated extensive bioactivity profiles. Historically, β-carboline alkaloids such as norharman (9H-pyrido[3,4-b]indole) and harman (1-methyl-9H-pyrido[3,4-b]indole) were isolated from natural sources and recognized for their diverse pharmacological properties, including interactions with central nervous system targets [6] [8]. These early discoveries established the intrinsic biological relevance of pyridoindole frameworks and stimulated systematic exploration of their synthetic analogues.
The pyrido[3,2-b]indol-9-one system represents a strategic structural evolution from classical β-carbolines through the formal incorporation of a carbonyl functionality at the 9-position. This modification significantly alters the molecule's electronic distribution, hydrogen-bonding capacity, and three-dimensional conformation compared to its fully aromatic counterparts. The saturated tetrahydropyridine ring fused to the indole nucleus enhances sp³ character—a molecular feature increasingly associated with improved success rates in clinical development due to better solubility profiles and reduced metabolic liabilities [9]. Contemporary drug discovery has leveraged these scaffolds to target diverse therapeutic areas, with particular emphasis on oncology and central nervous system disorders, where their ability to engage biological targets through multipoint binding has proven advantageous [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: